2,6-Diisocyanatotoluene

Description

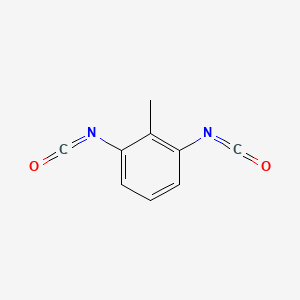

Toluene 2,6-diisocyanate is a toluene meta-diisocyanate in which the isocyanato groups are at positions 2 and 6 relative to the methyl group on the benzene ring. It has a role as a hapten and an allergen.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1,3-diisocyanato-2-methylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6N2O2/c1-7-8(10-5-12)3-2-4-9(7)11-6-13/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUELTTOHQODFPA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1N=C=O)N=C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6N2O2 | |

| Record name | TOLUENE-2,6-DIISOCYANATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5219 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2026157 | |

| Record name | Toluene-2,6-diisocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2026157 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Toluene-2,6-diisocyanate is a liquid. Used in the manufacture of polyurethane foams, elastomers, and coatings; crosslinking agent for nylon 6. (EPA, 1998), Liquid, Colorless to pale-yellow liquid with a sharp, acrid odor; [ACGIH], Colorless to pale-yellow solid or liquid with a pungent odor. | |

| Record name | TOLUENE-2,6-DIISOCYANATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5219 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Benzene, 1,3-diisocyanato-2-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Toluene-2,6-diisocyanate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1579 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 2,6-TOLUENE-DIISOCYANATE (TDI) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/735 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Boiling Point |

264 to 271 °F at 18 mmHg (EPA, 1998), BP: 129-133 °C at 18 mm Hg, Specific gravity: 1.22 at 25 °C; BP: 250 °C; FP: 11.3-13.5 °C /80% 2,4:20% 2,6/, 264-271 °F | |

| Record name | TOLUENE-2,6-DIISOCYANATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5219 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2,6-TOLUENE DIISOCYANATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5272 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2,6-TOLUENE-DIISOCYANATE (TDI) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/735 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Flash Point |

270 °F for a 80% 2,4:20% 2,6 TDI mixture (EPA, 1998) | |

| Record name | TOLUENE-2,6-DIISOCYANATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5219 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

Reaction (NTP, 1992), Decomposes in water, Soluble in acetone, benzene | |

| Record name | TOLUENE-2,6-DIISOCYANATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5219 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2,6-TOLUENE DIISOCYANATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5272 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.22 at 77 °F for a 80% 2,4:20% 2,6 TDI mixture (EPA, 1998) - Denser than water; will sink, 1.22, 1.2244 at 68 °F | |

| Record name | TOLUENE-2,6-DIISOCYANATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5219 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2,6-TOLUENE DIISOCYANATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5272 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2,6-TOLUENE-DIISOCYANATE (TDI) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/735 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Vapor Density |

6 | |

| Record name | 2,6-TOLUENE-DIISOCYANATE (TDI) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/735 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Vapor Pressure |

0.5 mmHg at 77 °F for a 80% 2,4:20% 2,6 TDI mixture (EPA, 1998), 0.02 [mmHg], VP: 0.5 mm Hg at 25 °C /80% 2,4:20% 2,6/, 2.09X10-2 mm Hg at 25 °C, 0.5 mmHg at 77 °F for 80% 2,4:20%; 2,6 TDI mixture | |

| Record name | TOLUENE-2,6-DIISOCYANATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5219 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Toluene-2,6-diisocyanate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1579 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 2,6-TOLUENE DIISOCYANATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5272 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2,6-TOLUENE-DIISOCYANATE (TDI) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/735 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Impurities |

Commercial toluene diisocyanate typically contains 20% 2,6-toluene diisocyanate. | |

| Record name | 2,6-TOLUENE DIISOCYANATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5272 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Colorless to yellow liquid ... turns pale yellow on exposure to air | |

CAS No. |

91-08-7, 9019-85-6 | |

| Record name | TOLUENE-2,6-DIISOCYANATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5219 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Toluene 2,6-diisocyanate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=91-08-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,6-Toluene diisocyanate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000091087 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,6-Toluenediisocyanate | |

| Source | EPA Acute Exposure Guideline Levels (AEGLs) | |

| URL | https://www.epa.gov/aegl/26-toluenediisocyanate-results-aegl-program | |

| Description | Acute Exposure Guideline Levels (AEGLs) are used by emergency planners and responders worldwide as guidance in dealing with rare, usually accidental, releases of chemicals into the air. https://www.epa.gov/aegl | |

| Record name | Benzene, 1,3-diisocyanato-2-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Toluene-2,6-diisocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2026157 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-methyl-m-phenylene diisocyanate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.854 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,3-diisocyanato-2-methylbenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TOLUENE 2,6-DIISOCYANATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/78243HXH5O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2,6-TOLUENE DIISOCYANATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5272 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2,6-TOLUENE-DIISOCYANATE (TDI) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/735 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Melting Point |

68 to 72 °F for a 80% 2,4:20% 2,6 TDI mixture (EPA, 1998), 18.3 °C, 68-72 °F | |

| Record name | TOLUENE-2,6-DIISOCYANATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5219 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2,6-TOLUENE DIISOCYANATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5272 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2,6-TOLUENE-DIISOCYANATE (TDI) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/735 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Foundational & Exploratory

2,6-Diisocyanatotoluene fundamental chemical properties

An In-depth Technical Guide to the Fundamental Chemical Properties of 2,6-Diisocyanatotoluene

For Researchers, Scientists, and Drug Development Professionals

Introduction: Defining this compound

This compound (2,6-TDI) is an aromatic organic compound, one of the main isomers of toluene diisocyanate (TDI).[1][2] Characterized by a toluene core functionalized with two isocyanate (-NCO) groups at the 2 and 6 positions, it is a critical monomer in the synthesis of polyurethane-based materials.[2][3] While its counterpart, 2,4-TDI, is often more abundant in commercial mixtures, the symmetrical nature of 2,6-TDI imparts unique reactivity and properties to the resulting polymers.[1]

This guide provides a comprehensive overview of the core chemical properties of 2,6-TDI. It is intended for a technical audience engaged in materials science, polymer chemistry, and safety assessment, including those in the drug development sector who may encounter polyurethane-based materials in medical devices or delivery systems. We will delve into its molecular characteristics, synthesis, reactivity, analytical quantification, and the critical safety considerations necessitated by its toxicological profile.

Part 1: Molecular Structure and Physicochemical Properties

The chemical identity of 2,6-TDI is defined by the molecular formula C₉H₆N₂O₂.[4] The molecule consists of a central benzene ring substituted with a methyl group and two highly reactive isocyanate functional groups.[5] This structure dictates its physical and chemical behavior, from its reactivity profile to its toxicological impact.

The fundamental physicochemical properties of this compound are summarized in the table below for quick reference. It is important to note that many commercially available sources are mixtures of 2,4- and 2,6-TDI (commonly 80:20 or 65:35 ratios), and properties can vary.[1][6] The data presented here pertains to the pure 2,6-isomer where available.

| Property | Value | Source(s) |

| Molecular Formula | C₉H₆N₂O₂ | [4][7] |

| Molecular Weight | 174.16 g/mol | [4][7] |

| CAS Number | 91-08-7 | [1][4][7] |

| Appearance | Colorless to pale-yellow liquid or solid | [8][9] |

| Odor | Sharp, pungent, acrid odor | [6][8][9] |

| Melting Point | ~13-18.3 °C (55.4-64.9 °F) | [4][10] |

| Boiling Point | 129-133 °C at 18-24 mmHg | [4][10] |

| Density | ~1.225 g/mL at 20-25 °C | [4][10] |

| Vapor Pressure | 0.0209 mmHg at 25 °C | [9] |

| Flash Point | >110 °C (>230 °F) | [4][10] |

| Water Solubility | Decomposes/Reacts | [7][11] |

| Solubility (Organic) | Soluble in acetone, benzene, ethanol, methanol | [7] |

Part 2: Synthesis Pathway

The industrial production of toluene diisocyanate, including the 2,6-isomer, is a well-established multi-step process that begins with toluene. The process is hazardous, involving toxic and corrosive intermediates like phosgene, and is a major source of industrial hydrochloric acid.[1]

The synthesis can be summarized in three core steps:

-

Nitration: Toluene is treated with a mixture of nitric acid and sulfuric acid to produce dinitrotoluene (DNT). This step yields a mixture of isomers, primarily 2,4-DNT and 2,6-DNT.

-

Hydrogenation: The dinitrotoluene mixture is then catalytically hydrogenated to reduce the nitro groups to amine groups, forming 2,6- and 2,4-toluenediamine (TDA).

-

Phosgenation: The resulting TDA mixture is treated with phosgene (COCl₂) to convert the amine groups into isocyanate groups, yielding the final 2,6- and 2,4-TDI mixture.[1][12]

The crude TDI is then distilled to produce the desired isomer ratios for commercial use, such as the common 80:20 mixture of 2,4-TDI and 2,6-TDI.[1]

Part 3: Chemical Reactivity and Mechanism of Urethane Formation

The utility of 2,6-TDI is rooted in the high reactivity of its two isocyanate (-N=C=O) groups.[13] The carbon atom in the isocyanate group is highly electrophilic and readily attacked by nucleophiles. This reactivity underpins its primary application in polymerization.

Reaction with Nucleophiles: 2,6-TDI reacts violently with amines, alcohols, bases, and water.[11] The reaction with water is particularly noteworthy as it produces an unstable carbamic acid, which then decomposes into an amine and carbon dioxide gas.[11][13] This reaction is exploited in the production of polyurethane foams, where the liberated CO₂ acts as the blowing agent.[14]

Mechanism of Polyurethane Synthesis: The most important reaction from an application standpoint is the polyaddition reaction with polyols (compounds with multiple hydroxyl or -OH groups). The isocyanate groups react with the hydroxyl groups to form carbamate, more commonly known as urethane, linkages.[1] This reaction forms the backbone of all polyurethane polymers.[15]

The process can be described as follows:

-

Nucleophilic Attack: The lone pair of electrons on the oxygen atom of a hydroxyl group attacks the electrophilic carbon of the isocyanate group.

-

Proton Transfer: A proton is transferred from the hydroxyl group to the nitrogen of the isocyanate, resulting in the stable urethane linkage.

Because 2,6-TDI is a symmetrical molecule, its two isocyanate groups have similar reactivity, comparable to the less reactive NCO group at the 2-position on its 2,4-TDI isomer.[1] However, the reaction of one isocyanate group will electronically influence the reactivity of the second group on the same aromatic ring.[1]

Part 4: Analytical Methodologies

Accurate quantification of residual 2,6-TDI is critical for quality control and safety assessment, as unreacted monomers can pose significant health risks.[16] Various analytical techniques are employed, with chromatographic methods being the most prevalent. These include Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), often coupled with sensitive detectors like Flame Ionization Detectors (FID) or mass spectrometers (MS).[17][18]

For ultra-trace level analysis, such as detecting leachable monomers from a finished product, Ultra-High-Performance Liquid Chromatography coupled with tandem mass spectrometry (UHPLC-MS/MS) is the method of choice due to its superior sensitivity and selectivity.[17][19]

Protocol: Quantification of Residual 2,6-TDI in a Polymer Matrix via UHPLC-MS/MS

This protocol provides a generalized workflow for the determination of 2,6-TDI in a solid matrix, such as polyurethane foam.

1. Objective: To quantify trace levels of unreacted 2,6-TDI monomer.

2. Materials and Reagents:

-

2,6-TDI analytical standard

-

Acetone (HPLC grade)

-

Methanol (HPLC grade, acidified with 0.1% acetic acid)

-

Polymer sample

-

Syringe filters (0.22 µm, PTFE)

-

UHPLC-MS/MS system

3. Standard Preparation:

-

Prepare a stock solution of 2,6-TDI (e.g., 1000 mg/L) in acetone.[17] Store in a tightly sealed vial under refrigeration.

-

Perform serial dilutions of the stock solution with the mobile phase to create a calibration curve (e.g., 0.5, 1, 5, 10, 50 µg/L).

4. Sample Preparation (Extraction):

-

Accurately weigh approximately 0.5 g of the polymer sample and finely mince it.

-

Place the sample into a glass vial and add 10 mL of acetone.

-

Sonicate the sample for 30 minutes in an ultrasonic bath to facilitate extraction.

-

Allow the mixture to settle. Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial.

5. UHPLC-MS/MS Analysis:

-

UHPLC Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase: A gradient of water (A) and methanol (B), both with 0.1% formic acid.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

-

MS Detection: Electrospray Ionization (ESI) in positive mode.

-

MRM Transitions: Monitor specific Multiple Reaction Monitoring (MRM) transitions for 2,6-TDI. A quantifying ion and a qualifying ion should be used for confirmation (e.g., for TDI, m/z 104 as quantifier and m/z 147 as qualifier).[17]

6. Data Analysis and Validation:

-

Construct a calibration curve by plotting the peak area against the concentration of the standards.

-

Quantify the 2,6-TDI in the sample by interpolating its peak area on the calibration curve.

-

The method should be validated according to established guidelines (e.g., Eurachem CITAC) for parameters like Limit of Detection (LOD), Limit of Quantification (LOQ), linearity, and recovery.[17][19] Instrument LODs for 2,6-TDI can reach as low as 0.42 µg/L.[17][19]

Part 5: Applications and Relevance in Drug Development

Primary Industrial Applications: The predominant use of 2,6-TDI is as a co-monomer with 2,4-TDI in the production of a vast array of polyurethane products.[3] These include:

-

Flexible Foams: Used extensively in furniture, bedding, and automotive seating.[20]

-

Elastomers: For applications requiring durability and flexibility, such as shoe soles and industrial rollers.[3][6]

-

Coatings and Adhesives: Providing durable, resistant finishes for floors, wood, and industrial equipment.[3][6]

-

Rocket Propellants: Used as a curing agent and binder for solid rocket propellants.[1][20]

Relevance to Drug Development and Medical Science: Direct application of 2,6-TDI in drug formulation is nonexistent due to its high toxicity. However, its relevance for drug development professionals arises from two main areas:

-

Biomaterials and Medical Devices: Polyurethanes are used in medical applications like wound dressings, catheters, and implantable devices due to their biocompatibility and tunable mechanical properties. The potential for unreacted, residual TDI monomers to leach from these devices is a significant safety concern. Therefore, understanding the toxicology of 2,6-TDI and having robust analytical methods to ensure its absence is critical for risk assessment.

-

Toxicology and Occupational Health: Professionals in pharmaceutical manufacturing may work in environments where isocyanates are used in facility infrastructure (e.g., insulation, floor coatings). Understanding the exposure risks is paramount. 2,6-TDI is a potent sensitizer, and inhalation is the primary exposure route.[6] Exposure can lead to severe asthma, contact dermatitis, and irritation of the eyes and respiratory tract.[21][22] It is also classified as a possible human carcinogen.[21][22]

Part 6: Toxicology and Safety Imperatives

This compound is classified as a hazardous and highly toxic substance.[4][21] All handling must be performed with extreme caution in well-ventilated areas, preferably within a fume hood, using appropriate personal protective equipment (PPE).

-

Inhalation Toxicity: This is the most significant risk. The substance is fatal if inhaled at high concentrations and can cause severe respiratory irritation, pulmonary edema, and asthma-like allergic reactions even at very low concentrations.[10][21] Chronic exposure can lead to a permanent decrease in lung function.[6][22]

-

Skin and Eye Contact: It is a severe irritant to the skin and eyes, capable of causing burns and allergic skin reactions (contact dermatitis).[4][21] Sensitization can occur, where subsequent low-level exposure can trigger a severe rash.[21]

-

Carcinogenicity: Toluene diisocyanate is listed as a substance suspected of causing cancer.[4][10] The National Institute for Occupational Safety and Health (NIOSH) recommends treating it as a potential occupational carcinogen.[1]

-

Reactivity Hazards: It is a reactive chemical that can polymerize violently if heated or in the presence of bases. It reacts with water, which can lead to a pressure buildup in sealed containers due to the release of CO₂.[11][21]

Due to these hazards, strict exposure limits have been established by regulatory bodies like the Occupational Safety and Health Administration (OSHA).[8][21]

Conclusion

This compound is a molecule of significant industrial importance, yet one that demands rigorous respect for its chemical reactivity and toxicity. Its symmetrical structure and dual isocyanate functionality make it an indispensable building block for a myriad of polyurethane materials that are ubiquitous in modern life. For scientists and researchers, a thorough understanding of its fundamental properties—from its synthesis and reaction mechanisms to its analytical detection and toxicological profile—is not merely academic. It is a prerequisite for safe handling, innovative material design, and the responsible assessment of products where its presence, even at trace levels, could have profound implications for human health.

References

- 1. Toluene diisocyanate - Wikipedia [en.wikipedia.org]

- 2. toluene 2,6-diisocyanate (CHEBI:53557) [ebi.ac.uk]

- 3. Toluene diisocyanates - Re-evaluation of Some Organic Chemicals, Hydrazine and Hydrogen Peroxide - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Toluene-2,6-diisocyanate, 97% | CAS 91-08-7 | Chemical-Suppliers [chemical-suppliers.eu]

- 5. Benzene, 1,3-diisocyanato-2-methyl- [webbook.nist.gov]

- 6. kansashealthsystem.com [kansashealthsystem.com]

- 7. scent.vn [scent.vn]

- 8. 2,6-TOLUENE-DIISOCYANATE (TDI) | Occupational Safety and Health Administration [osha.gov]

- 9. Toluene-2,6-diisocyanate - Hazardous Agents | Haz-Map [haz-map.com]

- 10. carlroth.com [carlroth.com]

- 11. TOLUENE-2,6-DIISOCYANATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 12. This compound (9019-85-6) for sale [vulcanchem.com]

- 13. Toluene diisocyanate | 26471-62-5 [chemicalbook.com]

- 14. EP0152667A2 - Synthesis of polyurethane products - Google Patents [patents.google.com]

- 15. benchchem.com [benchchem.com]

- 16. [PDF] Determination of unreacted 2,4-toluene diisocyanate (2,4TDI) and 2,6-toluene diisocyanate (2,6TDI) in foams at ultratrace level by using HPLC-CIS-MS-MS. | Semantic Scholar [semanticscholar.org]

- 17. iris.unica.it [iris.unica.it]

- 18. scribd.com [scribd.com]

- 19. UHPLC-MS/MS Method for the Analysis of 2,6 Toluene Diisocyanate and 2,4 Toluene Diisocyanate Released from Microa-gglomerated Corks in Wine [iris.unica.it]

- 20. etd.lib.metu.edu.tr [etd.lib.metu.edu.tr]

- 21. nj.gov [nj.gov]

- 22. Toluene diisocyanate-Health Hazards and Toxicity_Chemicalbook [chemicalbook.com]

Introduction: The Significance of Isomer-Specific Diisocyanates

An In-Depth Technical Guide to the Synthesis and Purification of 2,6-Diisocyanatotoluene

Toluene diisocyanate (TDI) is a cornerstone of the polyurethane industry, primarily utilized as a mixture of its 2,4- and 2,6-isomers.[1] While the common 80:20 mixture of 2,4-TDI and 2,6-TDI is foundational for flexible foams used in furniture, bedding, and automotive seating, the properties of the pure 2,6-TDI isomer offer unique advantages in specialized applications.[2][3] Polyurethanes synthesized from pure 2,6-TDI, particularly in elastomers, exhibit significantly improved tear strength, resistance to tear propagation, and increased hardness and resilience.[4] This makes the isolation and purification of this compound a critical process for developing high-performance materials.

This guide provides a comprehensive overview of the industrial synthesis pathway leading to TDI mixtures and the subsequent purification strategies employed to isolate the 2,6-isomer. It is intended for researchers and chemical development professionals, emphasizing the chemical principles, process logic, and critical safety considerations inherent in handling these highly reactive compounds.

Core Synthesis Pathway: A Three-Step Industrial Process

The industrial production of toluene diisocyanate is a continuous, multi-step process that begins with toluene as the primary feedstock.[2][5] The process is designed to first create a mixture of diaminotoluene isomers, which are then converted to their corresponding diisocyanates. The typical isomer ratio of 2,4-TDI to 2,6-TDI is established early in the synthesis chain.[3]

The overall synthesis can be visualized as follows:

Caption: High-level workflow for the industrial synthesis of Toluene Diisocyanate (TDI).

Step 1: Nitration of Toluene to Dinitrotoluene (DNT)

The synthesis begins with the di-nitration of toluene using a mixture of nitric and sulfuric acids.[2] The methyl group on the toluene ring is an activating, ortho-para directing group. The reaction conditions are milder than those required for the nitration of benzene.[5] The process typically yields an isomer mixture of approximately 80% 2,4-dinitrotoluene and 20% 2,6-dinitrotoluene, which dictates the final isomer ratio of the TDI product.[5][6] Temperature control is critical to prevent over-nitration to products like trinitrotoluene (TNT).[7]

Step 2: Hydrogenation of DNT to Toluenediamine (TDA)

The mixture of DNT isomers is then reduced to the corresponding toluenediamines (TDA).[5] This is achieved through catalytic hydrogenation, a standard process in aromatic synthesis.[5] Catalysts such as Raney nickel or palladium are commonly used, with the reaction carried out under hydrogen pressure in a solvent like methanol.[5] This step is a quantitative reduction of the nitro groups to primary amines, preserving the 80:20 isomer ratio of the 2,4- and 2,6-diamines.[5]

Step 3: Phosgenation of TDA to Toluene Diisocyanate (TDI)

The final and most hazardous step is the reaction of the TDA mixture with phosgene (COCl₂) to form TDI.[1][8] This reaction is typically performed in an inert solvent, such as o-dichlorobenzene.[5] The process involves two main stages:

-

Cold Phosgenation: The TDA is reacted with phosgene at low temperatures (0-50°C) to form carbamoyl chloride and amine hydrochloride intermediates.[5]

-

Hot Phosgenation: The temperature is raised (e.g., to 170-185°C), and the intermediates react further with phosgene to form the final diisocyanate, releasing hydrogen chloride (HCl) as a significant byproduct.[1][5]

Gas-phase phosgenation is also an established industrial method, valued for its efficiency and lower energy costs.[2][9] Regardless of the phase, this step produces a crude TDI solution containing the 2,4- and 2,6-isomers, residual solvent, dissolved HCl, and high-boiling point byproducts.[10][11]

Purification: Isolating the 2,6-TDI Isomer

The crude product from phosgenation must undergo extensive purification to separate the TDI isomers from byproducts and from each other. This is typically a multi-stage process combining distillation and crystallization.[6][8]

Initial Purification: Distillation

The first purification step is fractional distillation. This serves to remove the reaction solvent, dissolved HCl, and low-boiling impurities from the TDI.[5][12] A subsequent distillation step under vacuum separates the TDI isomer mixture from high-boiling, tar-like residues.[10] While effective for removing these impurities, distillation alone is not practical for separating the 2,4- and 2,6-isomers due to their very close boiling points.[8]

| Property | 2,4-Toluene Diisocyanate | 2,6-Toluene Diisocyanate |

| CAS Number | 584-84-9 | 91-08-7 |

| Molecular Formula | C₉H₆N₂O₂ | C₉H₆N₂O₂ |

| Molecular Weight | 174.16 g/mol | 174.16 g/mol |

| Boiling Point | 251 °C | ~251 °C |

| Melting Point | 22 °C | 18 °C |

| Table 1: Key physical properties of 2,4-TDI and 2,6-TDI.[1][7] |

Advanced Purification: Fractional Crystallization

To obtain pure 2,6-TDI or enriched mixtures (like 65:35 TDI), fractional crystallization is the preferred industrial method.[4][13] This technique exploits the differences in the melting points of the isomers and the eutectic behavior of their mixture.

The process generally involves the following steps:

-

Cooling & Crystallization: The TDI isomer mixture (e.g., 80/20 or 65/35) is cooled in a controlled manner. As the temperature drops, the higher-melting point isomer (2,4-TDI) begins to crystallize, enriching the remaining liquid (mother liquor) in the 2,6-TDI isomer.[4][14]

-

Separation: The solid crystals are separated from the mother liquor using techniques like centrifugation or filtration.

-

Multi-Stage Processing: To achieve high purity, this process is often repeated in multiple stages. The mother liquor from one stage, now enriched in 2,6-TDI, becomes the feed for the next crystallization stage.[13] By repeating this cycle, it is possible to produce highly pure 2,6-TDI.[4]

Caption: Multi-stage fractional crystallization workflow for the purification of 2,6-TDI.

Analytical Methods for Purity and Isomer Ratio Assessment

Confirming the purity and isomer ratio of the final product is essential for quality control. Several analytical techniques are employed:

-

Gas Chromatography (GC): A fast, accurate, and cost-effective method for quantifying the ratio of 2,4- and 2,6-isomers.[15]

-

High-Performance Liquid Chromatography (HPLC): Often coupled with mass spectrometry (HPLC-MS/MS), this technique provides extremely sensitive quantification of TDI isomers, capable of detecting them at ultra-trace levels.[16][17][18]

-

Spectroscopy: Fourier-transform infrared spectroscopy (FT-IR) and Nuclear Magnetic Resonance (NMR) are used for structural characterization and confirmation of the isocyanate functional groups.[7]

Critical Safety Directive: Handling Isocyanates

Isocyanates, including 2,6-TDI, are potent chemical sensitizers and irritants.[19] Exposure can cause severe health effects, and therefore, rigorous safety protocols are non-negotiable.

Health Hazards:

-

Respiratory Sensitization: Inhalation can lead to occupational asthma, a potentially life-threatening condition.[20][21] Sensitization can occur after a single high-level exposure or repeated low-level exposures and is irreversible. Once sensitized, even minuscule concentrations can trigger a severe asthmatic attack.[20]

-

Skin and Eye Irritation: Direct contact can cause irritation, blistering, swelling, and chemical conjunctivitis.[22] Prolonged skin contact can lead to allergic dermatitis.[21]

-

Carcinogenicity: Toluene diisocyanate is suspected of causing cancer.[23][24]

| Control Measure | Specific Requirements for 2,6-TDI Handling |

| Engineering Controls | All handling must be done in isolated, well-ventilated areas such as a fume hood, glove box, or dedicated spray booth.[21][25] Automated processes should be used where possible to limit operator presence.[25] |

| Personal Protective Equipment (PPE) | Respiratory: Supplied-air respirators are often required, especially when mists or vapors can be generated. At a minimum, full-face air-purifying respirators with organic vapor cartridges are necessary.[20] Gloves: Chemically resistant gloves are mandatory (e.g., butyl rubber, nitrile). Thin latex gloves are unsuitable.[25] Eye Protection: Chemical safety goggles or a full-face shield must be worn.[19][23] Body: Permeation-resistant coveralls or aprons are required to prevent skin contact.[25][26] |

| Handling & Storage | Store in tightly sealed containers under an inert atmosphere (e.g., dry nitrogen) in a cool, dry, well-ventilated, and locked area.[23][27] Keep away from moisture, water, acids, bases, alcohols, and amines, as these can cause violent reactions.[22][23] |

| Spills & Emergencies | Isolate the spill area immediately.[26] Use absorbent materials like sand or vermiculite.[22] Decontaminate the area with a neutralizing solution (e.g., 10% ammonia with alcohol) to react with the isocyanate groups.[22] Emergency eyewash stations and showers must be readily accessible.[20] |

| Table 2: Summary of mandatory safety protocols for handling this compound. |

Workers handling isocyanates must receive comprehensive training on the associated hazards, safe handling procedures, proper use of PPE, and emergency response.[25] Regular health monitoring, including lung function tests, is required for any worker with potential exposure.[19][21]

Conclusion

The synthesis and purification of this compound is a sophisticated process rooted in well-established industrial chemistry. While the synthesis pathway inherently produces a mixture of isomers, advanced purification techniques like multi-stage fractional crystallization allow for the successful isolation of the valuable 2,6-isomer. The unique properties it imparts to polyurethanes justify the complexity of its production. However, the extreme toxicity and sensitizing nature of TDI cannot be overstated. A culture of safety, built on robust engineering controls, mandatory PPE, and rigorous training, is the most critical component of working with this important but hazardous class of chemicals.

References

- 1. Toluene diisocyanate - Wikipedia [en.wikipedia.org]

- 2. How Toluene Diisocyanate (TDI) is made: A Quick Dive into Process & Sustainability [chemanalyst.com]

- 3. PRODUCTION, IMPORT/EXPORT, USE, AND DISPOSAL - Toxicological Profile for Toluene Diisocyanate and Methylenediphenyl Diisocyanate - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. US5783727A - Production of 2,6-toluylene diisocyanate from a mixture comprising 2,6-toluylene diisocyanate and 2,4-toluylene diisocyanate - Google Patents [patents.google.com]

- 5. Production of Toluene diisocyanate (TDI) - Chempedia - LookChem [lookchem.com]

- 6. Process Data set: Toluene diisocyanate (TDI) ; phosgenation of diaminotoluene (TDA); production mix, at plant; liquid (en) - Plastics Europe Public LCI Database [plasticseurope.lca-data.com]

- 7. etd.lib.metu.edu.tr [etd.lib.metu.edu.tr]

- 8. Phosgenation – a unique unit process of industrial importance - Prof Shreerang Joshi | Chemical Industry Digest [chemindigest.com]

- 9. WIPO - Search International and National Patent Collections [patentscope.wipo.int]

- 10. list-technology.com [list-technology.com]

- 11. data.epo.org [data.epo.org]

- 12. KR100984460B1 - Purification Method of Toluene Diisocyanate Mixture - Google Patents [patents.google.com]

- 13. US3591617A - Purification of toluene diisocyanate - Google Patents [patents.google.com]

- 14. A Study on the Melt Crystallization Process of TDI - Dissertation [m.dissertationtopic.net]

- 15. scribd.com [scribd.com]

- 16. researchgate.net [researchgate.net]

- 17. [PDF] Determination of unreacted 2,4-toluene diisocyanate (2,4TDI) and 2,6-toluene diisocyanate (2,6TDI) in foams at ultratrace level by using HPLC-CIS-MS-MS. | Semantic Scholar [semanticscholar.org]

- 18. UHPLC-MS/MS Method for the Analysis of 2,6 Toluene Diisocyanate and 2,4 Toluene Diisocyanate Released from Microa-gglomerated Corks in Wine [iris.unica.it]

- 19. safework.nsw.gov.au [safework.nsw.gov.au]

- 20. cdph.ca.gov [cdph.ca.gov]

- 21. hsa.ie [hsa.ie]

- 22. TOLUENE-2,6-DIISOCYANATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 23. fishersci.com [fishersci.com]

- 24. carlroth.com [carlroth.com]

- 25. Control measures guide - Canada.ca [canada.ca]

- 26. solutions.covestro.com [solutions.covestro.com]

- 27. scribd.com [scribd.com]

A Guide to the Spectroscopic Analysis of 2,6-Diisocyanatotoluene (2,6-TDI): An Application Scientist's Perspective

Introduction: The Analytical Imperative for 2,6-Diisocyanatotoluene

This compound (2,6-TDI) is a key aromatic diisocyanate and a structural isomer of the more common 2,4-TDI.[1][2] As a fundamental building block in the synthesis of polyurethanes, its chemical identity, purity, and isomeric composition are critical parameters that directly influence the properties of the final polymer, from flexible foams to elastomers and coatings.[3][4] The reactivity of its two isocyanate (-N=C=O) groups, which is influenced by their position on the toluene ring, dictates the kinetics of polymerization and the architecture of the resulting material.[1][5]

This technical guide provides an in-depth exploration of the primary spectroscopic techniques—Fourier Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy—for the definitive characterization of 2,6-TDI. For researchers and professionals in polymer science and drug development, mastering these analytical methods is not merely procedural; it is essential for ensuring material quality, reaction monitoring, and final product performance. This document is structured to provide not just the "how," but the fundamental "why" behind the analytical choices, ensuring a robust and reliable characterization framework.

A Critical Note on Safety: this compound is a hazardous substance. It is fatal if inhaled, causes severe skin and eye irritation, and may cause allergic or asthmatic symptoms and cancer.[6][7][8] All handling must be performed in a well-ventilated chemical fume hood with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles with side shields, and respiratory protection.[7][8]

Part 1: Elucidating Functional Groups with Fourier Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is the quintessential first-line technique for the analysis of 2,6-TDI. Its power lies in its ability to rapidly and unequivocally confirm the presence of the critical isocyanate functional groups, which are the molecule's reactive centers. The analysis hinges on the principle that chemical bonds vibrate at specific, quantized frequencies. When infrared radiation is passed through a sample, the molecule absorbs energy at frequencies corresponding to these vibrations.

The most telling feature in the FTIR spectrum of any diisocyanate is the intense and sharp absorption band associated with the asymmetric stretching vibration of the isocyanate (-N=C=O) group.[9][10] This peak is exceptionally diagnostic for two primary reasons:

-

Unique Spectral Region: It appears in a relatively "clean" window of the mid-infrared spectrum, typically between 2250 and 2285 cm⁻¹, where very few other functional groups absorb.[9][11][12] This minimizes the chance of spectral overlap and misinterpretation.

-

High Intensity: The N=C=O bond possesses a large dipole moment, resulting in a very strong absorption of infrared radiation.[9] This makes the peak easy to detect even at low concentrations, a feature leveraged in quantitative analysis to track the consumption of isocyanate during a polymerization reaction.[11][12]

While the isocyanate peak is the star of the show, a full spectrum provides a complete fingerprint of the molecule, confirming the presence of the aromatic and methyl moieties.

Data Presentation: Key FTIR Vibrational Assignments for 2,6-TDI

| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity | Significance |

| ~2270 | -N=C=O Asymmetric Stretch | Very Strong, Sharp | Primary Diagnostic Peak . Confirms the presence of the isocyanate functional group.[9][10][13] |

| > 3000 | Aromatic C-H Stretch | Medium to Weak | Confirms the presence of the aromatic ring. |

| ~2960-2850 | Methyl C-H Stretch | Medium to Weak | Confirms the presence of the methyl (-CH₃) group. |

| ~1600, ~1470 | Aromatic C=C Ring Stretch | Medium | Provides fingerprint confirmation of the benzene ring structure. |

| ~785 | Aromatic C-H Out-of-Plane Bend | Strong | This region is often diagnostic for the substitution pattern on the benzene ring.[14] |

Experimental Protocol: FTIR Analysis (Attenuated Total Reflectance)

Attenuated Total Reflectance (ATR) is the preferred method for analyzing liquid samples like 2,6-TDI due to its minimal sample preparation and ease of cleaning.

-

Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum of the empty ATR stage to subtract atmospheric (CO₂, H₂O) and instrument-related absorptions.

-

Sample Application: In a fume hood, carefully place a single drop of 2,6-TDI onto the center of the ATR crystal.

-

Data Acquisition: Secure the ATR press to ensure good contact between the sample and the crystal. Initiate the sample scan. Typical parameters include a spectral range of 4000-600 cm⁻¹, a resolution of 4 cm⁻¹, and an accumulation of 16-32 scans to achieve a high signal-to-noise ratio.

-

Data Processing & Cleaning: After analysis, the spectrum is automatically ratioed against the background. Clean the ATR crystal immediately and thoroughly using an appropriate solvent (e.g., isopropanol or acetone), followed by a final wipe with a clean, dry cloth. Verify cleanliness by taking a new background scan.

Visualization: FTIR Analysis Workflow

References

- 1. Toluene diisocyanate - Wikipedia [en.wikipedia.org]

- 2. toluene 2,6-diisocyanate (CHEBI:53557) [ebi.ac.uk]

- 3. etd.lib.metu.edu.tr [etd.lib.metu.edu.tr]

- 4. Synthesis and characterization of toluene diisocyanate [open.metu.edu.tr]

- 5. researchgate.net [researchgate.net]

- 6. cpachem.com [cpachem.com]

- 7. carlroth.com [carlroth.com]

- 8. carlroth.com [carlroth.com]

- 9. spectroscopyonline.com [spectroscopyonline.com]

- 10. stacks.cdc.gov [stacks.cdc.gov]

- 11. azom.com [azom.com]

- 12. Quantification with the Pearl FTIR accessory - Specac Ltd [specac.com]

- 13. researchgate.net [researchgate.net]

- 14. Benzene, 2,4-diisocyanato-1-methyl- [webbook.nist.gov]

CAS number and molecular structure of 2,6-diisocyanatotoluene

An In-Depth Technical Guide to 2,6-Diisocyanatotoluene (2,6-TDI) for Advanced Research Applications

Introduction

This compound (2,6-TDI) is a highly reactive aromatic diisocyanate, a class of organic compounds defined by the presence of two isocyanate (-N=C=O) functional groups. While often discussed in tandem with its more common isomer, 2,4-diisocyanatotoluene, 2,6-TDI possesses a unique molecular symmetry that imparts distinct properties to the polymers derived from it. This guide, prepared for researchers, scientists, and professionals in drug development and material science, delves into the core technical aspects of 2,6-TDI, moving beyond basic data to provide insights into its reactivity, synthesis, specialized applications, and the critical safety protocols required for its handling. Its primary industrial relevance lies in the synthesis of high-performance polyurethanes, where it serves as a crucial building block for materials demanding superior mechanical properties.

Chemical Identification and Molecular Structure

Correctly identifying a chemical reagent is the foundational step of any experimental work. 2,6-TDI is registered under a specific CAS number and has several synonyms used across literature and commercial suppliers.

| Identifier | Value |

| CAS Number | 91-08-7[1][2][3][4][5][6] |

| IUPAC Name | 1,3-diisocyanato-2-methylbenzene[2][4][7] |

| Molecular Formula | C₉H₆N₂O₂[1][2][3][4][8][9] |

| Molecular Weight | 174.16 g/mol [1][2][3] |

| Common Synonyms | 2,6-TDI, 2,6-Toluene diisocyanate, 2-Methyl-m-phenylene diisocyanate[1][3][8][9][10] |

The molecular architecture of 2,6-TDI is central to its chemical behavior. It consists of a central benzene ring substituted with a methyl group (-CH₃) and two isocyanate (-NCO) groups. The isocyanate groups are located at positions 2 and 6 relative to the methyl group at position 1. This symmetrical arrangement means the two isocyanate groups have similar initial reactivity, a key distinction from the 2,4-isomer where the para- and ortho-positioned isocyanate groups have significantly different reactivities.[11] However, the steric hindrance from the adjacent methyl group influences the reaction kinetics, and the reaction of one isocyanate group will electronically affect the reactivity of the second.[11]

Caption: Molecular structure of this compound (CAS 91-08-7).

Physicochemical and Reactivity Profile

The physical properties of 2,6-TDI dictate its state under laboratory conditions and are essential for process design and safety considerations. It is typically a colorless to pale-yellow liquid or solid with a sharp, pungent odor.[1][8][10][12]

| Property | Value | Source |

| Appearance | Colorless to pale-yellow solid or liquid | [8][10] |

| Melting Point | 18.3 °C (64.9 °F) | [4] |

| Boiling Point | ~264-271 °F at 18 mmHg | [8][13] |

| Vapor Pressure | 0.5 mmHg at 77°F (25°C) | [8][13] |

| Specific Gravity | 1.22 at 77°F (25°C) | [13] |

| Water Solubility | Reacts with water | [12][13] |

Reactivity Insights: The chemistry of 2,6-TDI is dominated by the highly electrophilic carbon atom of the isocyanate group. This group readily reacts with nucleophiles, most notably compounds containing active hydrogen, such as alcohols, amines, and water.

-

Reaction with Alcohols: This is the cornerstone of polyurethane chemistry. The isocyanate group reacts with a hydroxyl group (-OH) to form a carbamate (urethane) linkage. This reaction is exothermic and is the basis for its use in producing polyurethane foams, elastomers, and coatings.[2][11]

-

Reaction with Water: 2,6-TDI reacts with water, first forming an unstable carbamic acid which then decomposes to yield an amine (2,6-toluenediamine) and carbon dioxide gas.[13] This reaction is problematic in polyurethane manufacturing as the gas evolution can cause unwanted bubbles in coatings or elastomers, but it is harnessed to create the cellular structure of flexible foams. The newly formed amine can then react with another isocyanate group to form a urea linkage, which acts as a hard segment in the polymer.

-

Reaction with Amines: The reaction with primary or secondary amines is extremely rapid and results in the formation of a urea linkage. This reaction is often used in the final "curing" step of certain polyurethane systems.

The symmetrical nature of 2,6-TDI offers advantages in creating polymers with a more regular, crystalline structure compared to those made with mixed isomers. This regularity is a key reason for its use in high-performance elastomers, as it can lead to enhanced physical properties.[14]

Synthesis and Manufacturing Context

Industrially, 2,6-TDI is not typically synthesized as a pure compound. Instead, it is a co-product of the synthesis of 2,4-TDI, which is the major commercial isomer.[15] The process begins with the nitration of toluene.

-

Nitration: Toluene is treated with a mixture of nitric acid and sulfuric acid. This reaction produces a mixture of dinitrotoluene (DNT) isomers, primarily 2,4-DNT and 2,6-DNT in an approximate 80:20 ratio.[10][11]

-

Reduction: The DNT isomer mixture is then catalytically hydrogenated (reduced) to produce the corresponding toluenediamine (TDA) isomers, 2,4-TDA and 2,6-TDA.[10][15]

-

Phosgenation: The final step involves reacting the TDA mixture with phosgene (COCl₂). This converts the amine groups into isocyanate groups, yielding a mixture of 2,4-TDI and 2,6-TDI, along with hydrochloric acid (HCl) as a byproduct.[11][15]

Distillation of this raw mixture yields the common commercial product TDI (80/20).[11] Obtaining pure 2,6-TDI requires further separation of the isomer mixture, for example, through fractional crystallization or chromatography, for specialized applications where its unique properties are required.[14]

Applications in Research and Development

While the bulk of TDI is used for flexible foams, pure 2,6-TDI is invaluable for niche, high-performance applications relevant to advanced research.

-

High-Performance Elastomers: The structural symmetry of 2,6-TDI allows for the creation of polyurethanes with highly regular polymer chains. This leads to elastomers with significantly improved tear strength, resilience, and hardness.[14] For drug development professionals, this is relevant for creating durable, biocompatible device components, such as in specialized pumps or implants where mechanical integrity is paramount.

-

Polymer Chemistry Research: As a symmetric diisocyanate, 2,6-TDI serves as an ideal model compound for studying structure-property relationships in polyurethanes. By controlling the stoichiometry and reaction conditions with various polyols (e.g., polyesters, polyethers), researchers can systematically investigate the impact of hard-segment symmetry on the final material's thermal and mechanical properties.

-

Cross-linking Agent: 2,6-TDI can be used as a cross-linking agent to modify the properties of other polymers, such as nylons, improving their dimensional stability and thermal resistance.[16]

Experimental Protocol: Synthesis of a Model Polyurethane Elastomer

Objective: To synthesize a linear thermoplastic polyurethane elastomer using pure 2,6-TDI and poly(caprolactone) diol (PCL-diol) to demonstrate the formation of urethane linkages and the creation of a high-performance material.

Rationale: This protocol provides a reproducible method for synthesizing a well-defined polyurethane. The choice of 2,6-TDI imparts symmetry to the hard segments, while the PCL-diol forms the soft segments. The reaction is conducted under an inert atmosphere to prevent side reactions with atmospheric moisture. Progress can be monitored via infrared (IR) spectroscopy by observing the disappearance of the characteristic isocyanate peak (~2270 cm⁻¹).

Materials and Equipment:

-

This compound (2,6-TDI), pure

-

Poly(caprolactone) diol (PCL-diol, average Mn = 2000 g/mol ), dried under vacuum

-

Anhydrous dimethylformamide (DMF) or other suitable polar aprotic solvent

-

Dibutyltin dilaurate (DBTDL) catalyst

-

Nitrogen or Argon gas supply

-

Three-neck round-bottom flask with mechanical stirrer, condenser, and nitrogen inlet

-

Heating mantle with temperature controller

-

Syringes for reagent transfer

Workflow Diagram:

Caption: Experimental workflow for the synthesis of a polyurethane elastomer.

Step-by-Step Procedure:

-

Preparation: Dry all glassware in an oven at 120°C overnight and assemble while hot under a stream of dry nitrogen.

-

Polyol Charging: Charge the three-neck flask with a calculated amount of PCL-diol (e.g., 20g, 10 mmol) and anhydrous DMF (e.g., 50 mL).

-

Dissolution: Begin stirring and gently heat the mixture to 60°C to fully dissolve the PCL-diol.

-

Catalyst Addition: Once the solution is clear, add a single drop of DBTDL catalyst.

-

TDI Addition: Calculate the stoichiometric amount of 2,6-TDI required to react with the PCL-diol (e.g., 10 mmol = 1.74 g). Slowly add the 2,6-TDI to the reaction flask dropwise over 10-15 minutes. An increase in viscosity should be observed.

-

Reaction Monitoring: Increase the temperature to 70-80°C and allow the reaction to proceed for 2-4 hours. The progress is monitored by the disappearance of the strong N=C=O stretching band at ~2270 cm⁻¹ in the IR spectrum.

-

Casting and Curing: Once the reaction is complete (no isocyanate peak visible), pour the viscous polymer solution into a Teflon-coated pan or mold.

-

Solvent Removal: Place the mold in a vacuum oven at 60°C for 24 hours to slowly remove the DMF solvent and yield a solid, transparent elastomer film.

Safety, Handling, and Toxicology

Trustworthiness through Safety: 2,6-TDI is an acutely toxic and hazardous material. A self-validating safety protocol is not merely a recommendation but a requirement for its use. All handling must be performed with an understanding of its risks.

| Hazard Statement | GHS Pictogram |

| H330: Fatal if inhaled | Skull and Crossbones |

| H317: May cause an allergic skin reaction | Exclamation Mark |

| H334: May cause allergy or asthma symptoms or breathing difficulties if inhaled | Health Hazard |

| H351: Suspected of causing cancer | Health Hazard |

| H335: May cause respiratory irritation | Exclamation Mark |

| H412: Harmful to aquatic life with long lasting effects | (None) |

Data sourced from Carl ROTH Safety Data Sheet.[17]

Exposure Limits: Regulatory bodies have set stringent limits on airborne concentrations to protect workers.

-

OSHA PEL (Permissible Exposure Limit): 0.02 ppm (0.14 mg/m³) as a ceiling limit.[11][18]

-

ACGIH TLV (Threshold Limit Value): 0.001 ppm as an 8-hour TWA and 0.005 ppm as a STEL (Short-Term Exposure Limit).[18][19]

Causality of Protective Measures:

-

Engineering Controls: All work with 2,6-TDI must be conducted in a certified chemical fume hood to prevent inhalation of its volatile and highly toxic vapors.[20]

-

Personal Protective Equipment (PPE):

-

Respiratory Protection: An air-purifying respirator with an appropriate organic vapor cartridge is necessary if there is any risk of exceeding exposure limits. For emergency situations, a self-contained breathing apparatus (SCBA) is required.[20][21] The causality is the prevention of acute inhalation toxicity and respiratory sensitization.

-

Eye Protection: Chemical safety goggles and a face shield are mandatory to protect against splashes.[20] Vapors can also cause severe eye irritation.[12]

-

Skin Protection: Wear chemically resistant gloves (e.g., butyl rubber, laminate film) and a lab coat. Skin contact can cause irritation and may contribute to sensitization.[20][22]

-

-

Emergency Procedures:

-

Inhalation: Immediately move the victim to fresh air. Seek immediate medical attention.[13][20]

-

Skin Contact: Remove contaminated clothing immediately. Wipe excess chemical off with a dry cloth, then wash the affected area thoroughly with soap and water for at least 15 minutes.[13][20][22]

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[13][20]

-

Spill & Disposal: Absorb small spills with an inert material (e.g., sand, vermiculite). Decontaminate the area with a solution such as 10% ammonia with alcohol.[13] All waste must be treated as hazardous and disposed of according to institutional and governmental regulations.

-

Conclusion

This compound is a specialized chemical with significant value in the synthesis of high-performance polymers. Its molecular symmetry directly translates to enhanced mechanical properties in materials like elastomers, making it a compound of interest for advanced research in materials science and device development. However, its utility is matched by its significant toxicity. A thorough understanding of its reactivity, coupled with unwavering adherence to stringent safety protocols, is essential for its responsible and successful application in the laboratory.

References

- 1. CAS 91-08-7: Toluene 2,6-diisocyanate | CymitQuimica [cymitquimica.com]

- 2. medkoo.com [medkoo.com]

- 3. Toluene-2,6-diisocyanate, 97% | Fisher Scientific [fishersci.ca]

- 4. chem-casts.com [chem-casts.com]

- 5. Toluene Diisocyanates (2,4 and 2, 6) - OEHHA [oehha.ca.gov]

- 6. accustandard.com [accustandard.com]

- 7. Toluene diisocyanates | Fisher Scientific [fishersci.ca]

- 8. 2,6-TOLUENE-DIISOCYANATE (TDI) | Occupational Safety and Health Administration [osha.gov]

- 9. Benzene, 1,3-diisocyanato-2-methyl- [webbook.nist.gov]

- 10. Toluene 2,6-Diisocyanate | C9H6N2O2 | CID 7040 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Toluene diisocyanate - Wikipedia [en.wikipedia.org]

- 12. kansashealthsystem.com [kansashealthsystem.com]